

futibatinib cross-trial comparison pemigatinib infigratinib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Futibatinib

CAS No.: 1448169-71-8

Cat. No.: S544586

Get Quote

Efficacy and Safety Comparison

The table below summarizes key efficacy and safety outcomes for **futibatinib** and pemigatinib from their respective phase 2 trials in patients with previously treated, advanced *FGFR2*-rearranged intrahepatic cholangiocarcinoma (iCCA) [1] [2].

| Parameter | Futibatinib (FOENIX-CCA2) | Pemigatinib (FIGHT-202) | Indirect Comparison (Futibatinib vs. Pemigatinib), Hazard Ratio (HR) |
|--|---------------------------|-------------------------|--|
| Objective Response Rate (ORR) | 41.7% [1] | 37.0% [1] | Odds Ratio: 1.43 (Not statistically significant) [1] |
| Median Progression-Free Survival (PFS) | 8.9 months [1] | 7.0 months [1] | HR: 0.89 (Not statistically significant) [1] |
| Median Overall Survival (OS) | 20.9 months [1] | 17.5 months [1] | HR: 0.83 (Not statistically significant) |

| Parameter | Futibatinib (FOENIX-CCA2) | Pemigatinib (FIGHT-202) | Indirect Comparison (Futibatinib vs. Pemigatinib), Hazard Ratio (HR) |
|-----------------------------------|---|---|--|
| | | | [1] |
| Median Duration of Response (DOR) | 9.5 months [1] | 8.1 months [1] | HR: 0.75 (Not statistically significant) [1] |
| Common Adverse Events (AEs) | Hyperphosphatemia, stomatitis [1] | Hyperphosphatemia, stomatitis, alopecia [2] | N/A |
| Serious AE Profile | Consistent with FGFR inhibitor class; no new safety signals [1] | Consistent with FGFR inhibitor class; no new safety signals [2] | N/A |

Experimental Protocols and Key Findings

For a rigorous comparison, understanding the methodology behind the data is crucial.

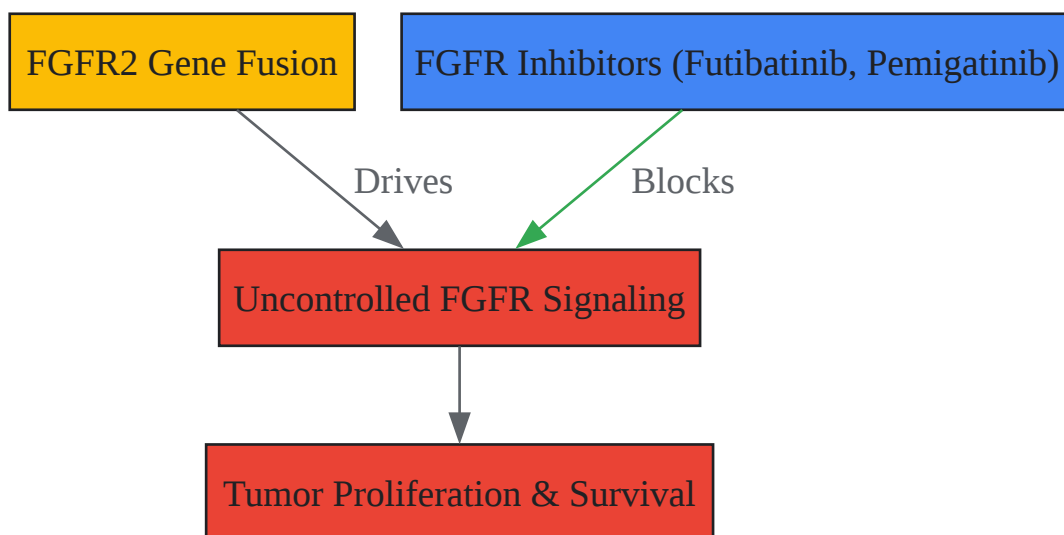
- **Source of Data:** The comparison is based on an **indirect treatment comparison** presented at the 2022 ASCO GI Cancers Symposium [1]. This method was used in the absence of head-to-head trials.
- **Methodology:** Researchers conducted a **systematic literature review** and used **population-adjusted simulated treatment comparison** [1]. They applied:
 - **Individual-level patient data** from the FOENIX-CCA2 trial (**futibatinib**, N=103).
 - **Published aggregate data** from the FIGHT-202 trial (pemigatinib, N=107) and chemotherapy cohorts.
 - **Statistical models:** Cox regression models for time-to-event outcomes (PFS, OS, DOR) and binomial-logistic regressions for binary outcomes (ORR), adjusting for baseline characteristics between studies [1].
- **Key Finding:** The analysis found that **futibatinib** provided a **significant survival advantage over chemotherapy**. When compared to pemigatinib, **futibatinib** showed **numerical advantages across all efficacy parameters**, though these trends **did not reach statistical significance** [1].

Mechanism of Action and Therapeutic Target

All three drugs (**futibatinib**, pemigatinib, and infigratinib) are selective, ATP-competitive inhibitors of Fibroblast Growth Factor Receptors (FGFRs), but with key distinctions [3]:

- **Futibatinib**: An **irreversible** inhibitor of FGFR1-4, forming a permanent covalent bond with the FGFR protein [3].
- **Pemigatinib and Infigratinib**: **Reversible** inhibitors of FGFR1-3 [3] [2].

They are approved for patients with locally advanced or metastatic *FGFR2*-rearranged (including fusions) cholangiocarcinoma who have failed prior therapy. The following diagram illustrates their shared therapeutic target.



[Click to download full resolution via product page](#)

Interpretation Guide for Researchers

- **Consider the Nature of the Evidence**: The numerical trends favoring **futibatinib** are hypothesis-generating and highlight the need for direct randomized controlled trials to establish potential superiority.
- **Evaluate the Mechanism**: The **irreversible binding** of **futibatinib** is a key differentiator that may theoretically lead to more sustained target inhibition, which could be relevant for overcoming certain resistance mechanisms [3].

- **Acknowledge Data Gaps:** Direct, high-quality comparative data for **infigratinib** in this setting is not available in the searched results. Furthermore, the cross-trial comparison for **futibatinib** and pemigatinib relies on statistical adjustment rather than direct randomization.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Cross-Comparison of Clinical Trials Assessing Futibatinib ... [jons-online.com]
2. phase 2 FIGHT-207 basket trial [nature.com]
3. Fibroblast growth factor receptors as targets for anticancer ... [sciencedirect.com]

To cite this document: Smolecule. [futibatinib cross-trial comparison pemigatinib infigratinib].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b544586#futibatinib-cross-trial-comparison-pemigatinib-infigratinib>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com